(5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate
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Overview
Description
(5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate: is a complex organic compound that features a pyridine ring substituted with an ethynyl group and a methyl ester linked to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving suitable precursors such as 2-bromo-5-ethynylpyridine.
Introduction of the Azocane Ring: The azocane ring is introduced via a nucleophilic substitution reaction, where a suitable azocane derivative reacts with the pyridine intermediate.
Esterification: The final step involves esterification, where the carboxylic acid group of the azocane derivative reacts with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate: undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine or azocane derivatives.
Scientific Research Applications
(5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
(5-Ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate: can be compared with similar compounds such as:
5-Ethyl-2-methylpyridine: This compound has a similar pyridine ring but lacks the ethynyl and azocane substituents, making it less versatile in terms of chemical reactivity and applications.
2-Methylpyridine: Another related compound, which is simpler in structure and primarily used in industrial applications.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
(5-ethynylpyridin-2-yl)methyl 2-(2-oxoazocan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-14-8-9-15(18-11-14)13-22-17(21)12-19-10-6-4-3-5-7-16(19)20/h1,8-9,11H,3-7,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWYPQGINRYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)COC(=O)CN2CCCCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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